3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 5-tert-butyl-2-methylbenzenesulfonyl chloride with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the synthesis of various bioactive molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid can be compared with other sulfonamido benzoic acid derivatives, such as:
3-(5-Tert-butyl-2-methylbenzenesulfonylamino)benzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzoic acid moiety.
4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid: This compound has the sulfonamido group attached to the para position of the benzoic acid ring, leading to different chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
3-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-8-9-14(18(2,3)4)11-16(12)24(22,23)19-15-7-5-6-13(10-15)17(20)21/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXJICLNUMBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.